Cas no 2034359-56-1 (N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide)

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide structure
2034359-56-1 structure
商品名:N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
CAS番号:2034359-56-1
MF:C20H19ClN2O3S
メガワット:402.894462823868
CID:5378754

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide 化学的及び物理的性質

名前と識別子

    • N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)oxamide
    • N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
    • インチ: 1S/C20H19ClN2O3S/c1-12-14(21)7-5-8-15(12)23-19(25)18(24)22-11-20(2,26)17-10-13-6-3-4-9-16(13)27-17/h3-10,26H,11H2,1-2H3,(H,22,24)(H,23,25)
    • InChIKey: ZTWCTYNTZHLMBO-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(C1SC2=CC=CC=C2C=1)(O)C)(=O)C(NC1=CC=CC(Cl)=C1C)=O

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6414-3983-20μmol
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
20μmol
$79.0 2023-09-09
Life Chemicals
F6414-3983-100mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
100mg
$248.0 2023-09-09
Life Chemicals
F6414-3983-5μmol
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
5μmol
$63.0 2023-09-09
Life Chemicals
F6414-3983-40mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
40mg
$140.0 2023-09-09
Life Chemicals
F6414-3983-25mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
25mg
$109.0 2023-09-09
Life Chemicals
F6414-3983-2μmol
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6414-3983-10μmol
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6414-3983-15mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
15mg
$89.0 2023-09-09
Life Chemicals
F6414-3983-3mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
3mg
$63.0 2023-09-09
Life Chemicals
F6414-3983-50mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
2034359-56-1
50mg
$160.0 2023-09-09

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide 関連文献

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamideに関する追加情報

Introduction to N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide (CAS No. 2034359-56-1)

N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide is a sophisticated organic compound with a molecular structure that exhibits significant potential in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2034359-56-1, has garnered attention due to its unique chemical properties and its implications in the development of novel therapeutic agents. The presence of both benzothiophen and 3-chloro-2-methylphenyl moieties in its structure suggests a rich interplay of electronic and steric effects, which are crucial for understanding its biological activity and interaction with biological targets.

The benzothiophen moiety is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drug molecules due to its ability to modulate receptor binding and metabolic stability. Its aromatic system provides a stable scaffold that can be further functionalized to enhance binding affinity and selectivity. In contrast, the 3-chloro-2-methylphenyl group introduces additional electronic complexity, with the chlorine atom serving as a potential hydrogen bond acceptor and the methyl group contributing to steric hindrance. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide involves multi-step organic transformations that require precise control over reaction conditions. The hydroxyl group in the propyl chain adds another layer of functionality, enabling further derivatization and exploration of different biological pathways. The compound's solubility profile and stability under various conditions are critical factors that must be carefully evaluated during both laboratory synthesis and potential industrial-scale production.

In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs), which are often implicated in various diseases, including cancer and inflammatory disorders. The unique structural features of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide make it a promising candidate for this purpose. Preliminary computational studies suggest that the compound can interact with specific PPIs by leveraging its hydrophobic pockets and hydrogen bonding capabilities. These interactions could potentially disrupt disease-causing protein complexes or enhance therapeutic agents' binding to their targets.

The pharmacokinetic properties of this compound are also of significant interest. The presence of both polar (hydroxyl group) and non-polar (aromatic rings) regions suggests that it may exhibit balanced solubility in both aqueous and lipid environments, which is favorable for oral bioavailability. Additionally, the amide linkages in its structure could influence metabolic stability, making it important to investigate its degradation pathways in vivo. These studies would provide valuable insights into how the compound behaves within biological systems and guide further optimization efforts.

Ethical considerations are paramount when evaluating new drug candidates like N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide. Rigorous testing is essential to ensure safety and efficacy before moving from preclinical studies to human trials. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are necessary to comprehensively assess the compound's potential benefits while minimizing risks associated with novel chemical entities.

The broader implications of this research extend beyond individual compounds; they contribute to our fundamental understanding of how structural modifications can influence biological activity. As computational methods advance, the ability to predict how modifications will affect a molecule's properties becomes increasingly accurate. This allows researchers to design experiments more efficiently, reducing the time and resources required to bring new drugs from discovery to market.

In conclusion, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and potential therapeutic applications. Its unique combination of structural features positions it as a valuable tool for exploring new treatment modalities. As research continues, we can anticipate further insights into its mechanisms of action and applications across various disease states.

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